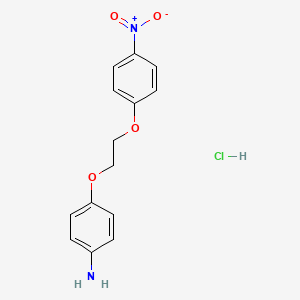

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride is an organic compound with a complex structure that includes both nitro and aniline functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with aniline under specific conditions to yield 4-(2-(4-nitrophenoxy)ethoxy)aniline. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-(4-aminophenoxy)ethoxy)aniline.

Applications De Recherche Scientifique

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The nitro and aniline groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Nitrophenoxy)aniline

- 4-(2-Ethoxyethoxy)aniline hydrochloride

Uniqueness

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride, identified by its CAS number 19157-80-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenol with ethylene glycol derivatives under acidic conditions. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of nitro-substituted anilines. For instance, compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines. The introduction of electron-withdrawing groups (EWGs), like nitro groups, has been associated with increased antiproliferative potency.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(2-(4-Nitrophenoxy)ethoxy)aniline | MCF-7 | 0.65 | |

| Similar Nitro-Aniline Derivative | HeLa | 1.47 | |

| Reference Compound (Combretastatin-A4) | MCF-7 | 0.79 |

The IC50 values indicate that the compound exhibits significant cytotoxicity at sub-micromolar concentrations, comparable to established anticancer agents.

The mechanism by which this compound exerts its biological effects may involve the disruption of cellular processes related to DNA replication and cell cycle regulation. Flow cytometry analyses have suggested that certain derivatives can induce cell cycle arrest, particularly in the G0-G1 phase, which is critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have demonstrated that modifications to the aniline core and the positioning of nitro groups significantly affect biological activity. The presence of a nitro group at the para position enhances the electron deficiency necessary for interaction with biological targets, thus increasing potency.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The introduction of EWGs enhances activity by stabilizing charged intermediates during metabolic activation.

- Positioning of Substituents : The para position for nitro groups has been shown to be more favorable than meta or ortho positions in terms of biological efficacy.

Case Studies

Several case studies have explored the therapeutic potential of nitro-substituted anilines:

- Antitumor Efficacy : A study conducted on various synthesized nitro-aniline derivatives showed that compounds with similar structures to 4-(2-(4-Nitrophenoxy)ethoxy)aniline displayed high selectivity and potency against specific cancer types, including melanoma and pancreatic cancer .

- Enzymatic Activity : Research has indicated that certain derivatives can selectively inhibit enzymes associated with tumor progression, such as carbonic anhydrases (CAs), at nanomolar concentrations .

Propriétés

Numéro CAS |

19157-80-3 |

|---|---|

Formule moléculaire |

C14H15ClN2O4 |

Poids moléculaire |

310.73 g/mol |

Nom IUPAC |

4-[2-(4-nitrophenoxy)ethoxy]aniline;hydrochloride |

InChI |

InChI=1S/C14H14N2O4.ClH/c15-11-1-5-13(6-2-11)19-9-10-20-14-7-3-12(4-8-14)16(17)18;/h1-8H,9-10,15H2;1H |

Clé InChI |

SNDWKQKMGJVYBY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.